Xanthine

概述

描述

It is a product of the degradation pathway of purines, specifically formed from guanine by guanine deaminase and from hypoxanthine by this compound oxidoreductase . This compound is subsequently converted to uric acid by the enzyme this compound oxidase . This compound is also a precursor to several stimulants, including caffeine, theophylline, and theobromine .

准备方法

Synthetic Routes and Reaction Conditions: Xanthine can be synthesized through various methods. One common method involves the condensation of cyanoacetic acid and urea to form cyanoacetyl-urea, which is then transformed into 2,6-dioxy-4,5-diaminopyrimidine in the presence of an alkali metal nitrite and a reducing agent . This intermediate is then treated with a formic acid compound to form and close an imidazole ring, resulting in this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the chemical synthesis of its precursors, followed by purification processes to obtain the desired compound. The use of microwave heating and zinc chloride/phosphoryl chloride has been reported to improve yields and reduce reaction times .

化学反应分析

Types of Reactions: Xanthine undergoes various chemical reactions, including:

Oxidation: this compound is oxidized to uric acid by the enzyme this compound oxidase.

Reduction: this compound can be reduced to hypothis compound under specific conditions.

Substitution: Functional groups attached to the this compound molecule can be substituted to form derivatives such as caffeine and theobromine.

Common Reagents and Conditions:

Oxidation: this compound oxidase is the primary reagent for the oxidation of this compound to uric acid.

Reduction: Reducing agents such as sodium borohydride can be used for the reduction of this compound.

Substitution: Methylating agents are commonly used to introduce methyl groups into the this compound structure.

Major Products:

Uric Acid: Formed from the oxidation of this compound.

Hypothis compound: Formed from the reduction of this compound.

Caffeine, Theobromine, Theophylline: Formed from the substitution reactions involving this compound.

科学研究应用

Xanthine and its derivatives have numerous applications in scientific research:

Chemistry: this compound serves as a scaffold for the synthesis of various pharmacologically active compounds.

Biology: this compound is used to study purine metabolism and its role in various biological processes.

Industry: this compound is used in the production of pesticides and as a drug precursor.

作用机制

Xanthine exerts its effects primarily through its interaction with adenosine receptors and inhibition of phosphodiesterase enzymes . By antagonizing adenosine receptors, this compound increases alertness and reduces fatigue . Inhibition of phosphodiesterase leads to increased levels of cyclic adenosine monophosphate, resulting in bronchodilation and relaxation of smooth muscles .

相似化合物的比较

Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups at positions 1, 3, and 7.

Theobromine (3,7-dimethylthis compound): Contains two methyl groups at positions 3 and 7.

Theophylline (1,3-dimethylthis compound): Contains two methyl groups at positions 1 and 3.

Uniqueness of this compound: this compound itself is a key intermediate in purine metabolism and serves as a precursor to several important stimulants and therapeutic agents . Its ability to undergo various chemical modifications makes it a versatile compound in medicinal chemistry .

生物活性

Xanthine is a purine base that plays a significant role in various biological processes and has been extensively studied for its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an intermediate in the degradation of purines and is converted into uric acid by the enzyme this compound oxidase (XO). It is involved in several metabolic pathways and has been linked to various health conditions, particularly those associated with uric acid metabolism.

- This compound Oxidase Inhibition : this compound acts as a substrate for this compound oxidase, which catalyzes its conversion to uric acid. Inhibition of XO can lead to decreased uric acid levels, making this compound relevant in treating conditions like gout and hyperuricemia .

- Phosphodiesterase Inhibition : this compound derivatives exhibit non-specific inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides (cAMP and cGMP). This mechanism underlies its potential use in various therapeutic applications, including anti-inflammatory and anti-tumor therapies .

- Adenosine Receptor Antagonism : Certain this compound derivatives, such as caffeine and parathis compound, act as antagonists to adenosine receptors (A1, A2A, A2B), influencing cardiovascular function and thermogenesis .

Therapeutic Applications

This compound and its derivatives have been explored for various therapeutic uses:

- Anti-gout Medication : By inhibiting this compound oxidase, drugs like allopurinol reduce uric acid production, alleviating symptoms of gout.

- Respiratory Disorders : Xanthines are used as bronchodilators in conditions like asthma due to their phosphodiesterase inhibitory activity .

- Neuroprotective Effects : Some studies suggest that this compound derivatives may provide neuroprotection through their antioxidant properties and by modulating excitatory neurotransmission .

Case Studies

- Xanthinuria Case Study : A study reported a case of xanthinuria, a condition characterized by decreased this compound oxidase activity leading to elevated this compound levels. The patient exhibited low serum urate concentrations and high urinary oxypurines. Treatment with allopurinol resulted in altered purine excretion patterns, highlighting the role of this compound in purine metabolism disorders .

- Inhibition Studies : Research on eight structurally diverse phenolic compounds demonstrated varying degrees of XO inhibitory activity. The findings indicated that certain phenolic compounds could significantly lower uric acid levels by interacting with XO .

Data Tables

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| C1 | 12.5 | Strong XO Inhibitor |

| C2 | 25.0 | Moderate XO Inhibitor |

| C3 | 50.0 | Weak XO Inhibitor |

| C4 | 15.0 | Strong Anti-inflammatory |

Table 1: Inhibitory activity of phenolic compounds against this compound oxidase.

Future Perspectives

The potential of this compound as a scaffold for drug development is significant due to its diverse biological activities. Ongoing research aims to synthesize novel this compound derivatives with enhanced specificity and efficacy for various therapeutic applications . The development of targeted therapies utilizing this compound derivatives could lead to improved treatment options for metabolic disorders and other diseases linked to purine metabolism.

属性

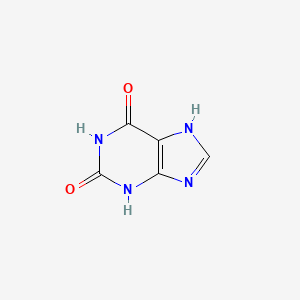

IUPAC Name |

3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVTYWOQMYALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Record name | xanthine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xanthine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035120 | |

| Record name | Xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Xanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |

| Record name | Xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69-89-6 | |

| Record name | Xanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2(3H),6(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVZ07U9S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Xanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。